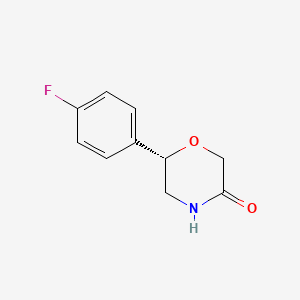
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine is a chemical compound with the molecular formula C12H24N4O3 and a molecular weight of 272.34 g/mol . It is a piperazine derivative that contains a tert-butoxycarbonyl (Boc) protecting group and a hydrazinyl-oxopropyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperazine.
Introduction of Hydrazinyl-Oxopropyl Group: The protected piperazine is then reacted with a suitable hydrazine derivative and an oxopropyl group under controlled conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The oxopropyl group can interact with various receptors and signaling pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a hydroxypropyl group instead of a hydrazinyl-oxopropyl group, leading to different reactivity and applications.
1-Boc-4-(3-aminopropyl)piperazine: This compound has an aminopropyl group, which affects its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C12H24N4O3 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
tert-butyl 4-(3-hydrazinyl-3-oxopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)5-4-10(17)14-13/h4-9,13H2,1-3H3,(H,14,17) |
Clé InChI |
MBYNEXTUNOZKGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


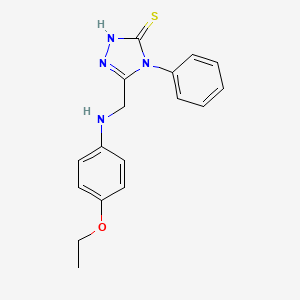
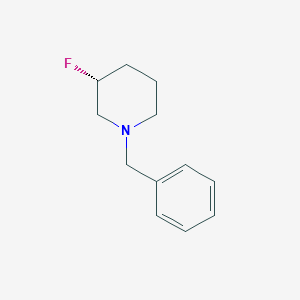

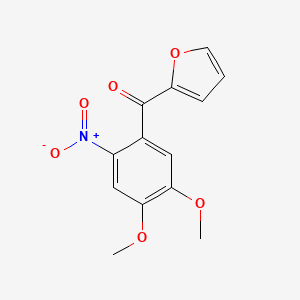
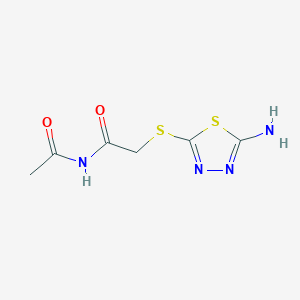
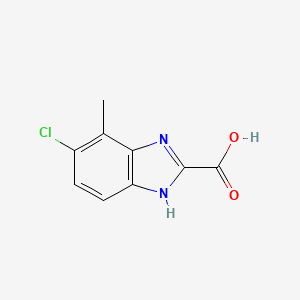
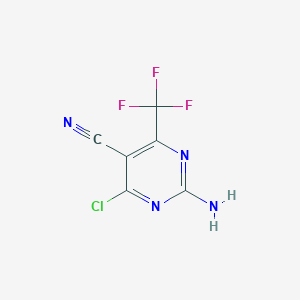
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
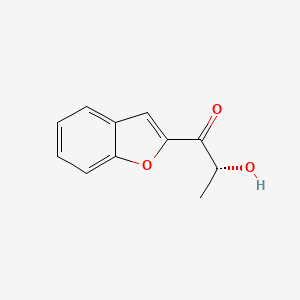
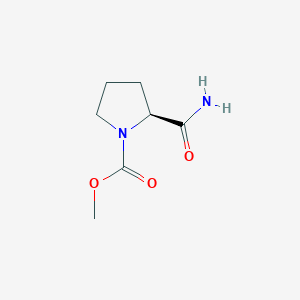
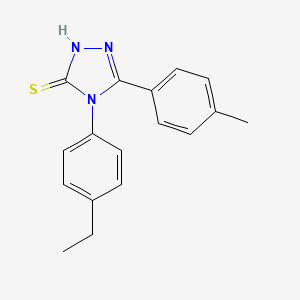
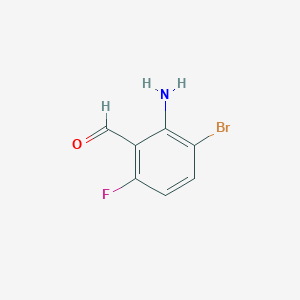
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
